molecular formula C10H20O B13799802 3,4,5-Trimethylheptanal

3,4,5-Trimethylheptanal

Cat. No.: B13799802
M. Wt: 156.26 g/mol
InChI Key: MYIGAUAIHYNHQT-UHFFFAOYSA-N
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Description

3,4,5-Trimethylheptanal is an organic compound with the molecular formula C10H22. It is a branched alkane, specifically a heptane derivative with three methyl groups attached to the third, fourth, and fifth carbon atoms of the heptane chain. This compound is known for its structural symmetry and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethylheptanal can be achieved through several methods. One common approach involves the alkylation of heptane with methyl groups. This process typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled temperature and pressure conditions to ensure the selective addition of methyl groups at the desired positions on the heptane chain.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The raw materials, including heptane and methylating agents, are fed into the reactor, where they undergo catalytic alkylation. The reaction mixture is then subjected to distillation and purification processes to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethylheptanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alkanes.

    Substitution: The methyl groups on the compound can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed

    Oxidation: Formation of 3,4,5-Trimethylheptanol, 3,4,5-Trimethylheptanone, or 3,4,5-Trimethylheptanoic acid.

    Reduction: Formation of 3,4,5-Trimethylheptane.

    Substitution: Formation of halogenated derivatives such as 3,4,5-Trichloroheptane.

Scientific Research Applications

3,4,5-Trimethylheptanal has several applications in scientific research:

    Chemistry: Used as a reference compound in the study of branched alkanes and their reactivity.

    Biology: Investigated for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethylheptanal involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

Similar Compounds

    3,3,5-Trimethylheptane: Another branched alkane with a similar structure but different methyl group positions.

    2,3,4-Trimethylpentane: A shorter chain alkane with three methyl groups.

    3,4-Dimethylhexane: A related compound with two methyl groups.

Uniqueness

3,4,5-Trimethylheptanal is unique due to its specific methyl group arrangement, which imparts distinct chemical and physical properties. Its symmetrical structure makes it an interesting subject for studying the effects of branching on alkane reactivity and stability.

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

3,4,5-trimethylheptanal

InChI

InChI=1S/C10H20O/c1-5-8(2)10(4)9(3)6-7-11/h7-10H,5-6H2,1-4H3

InChI Key

MYIGAUAIHYNHQT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)C(C)CC=O

Origin of Product

United States

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